1-(Azepan-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone
Overview
Description
1-(Azepan-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone is a useful research compound. Its molecular formula is C15H20ClNO2 and its molecular weight is 281.78 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-chloro-5-methylphenoxy)acetyl]azepane is 281.1182566 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Azepanium Ionic Liquids : Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. This application is significant in mitigating disposal issues in the polyamide industry, as azepane is a coproduct in large amounts. Ionic liquids have wide applications due to their unique properties like low volatility and high thermal stability. The azepanium salts created show different physical properties depending on their cationic and anionic structures, and they exhibit wide electrochemical windows, making them promising alternatives in various industrial applications (Belhocine et al., 2011).
Preparation of Quinodimethane Derivatives : A study detailed the reaction of methyl 1-azulenecarboxylate with terephthalaldehyde, leading to the production of quinodimethane derivatives. These compounds have notable spectroscopic and electrochemical properties, which are essential in the field of organic chemistry for developing new materials with specific electronic and optical characteristics (Takekuma et al., 2008).
Synthesis of Glycosidase Inhibitors : Research on the synthesis of tri- and tetra-hydroxy seven-membered iminocyclitols from d-(+)-glucurono-γ-lactone has been conducted. These compounds were found to be potent inhibitors of α-mannosidase and β-galactosidase, which are enzymes involved in various biological processes. This finding is significant for the development of therapeutic agents for diseases related to enzyme malfunction or overactivity (Kalamkar et al., 2010).
Poly(azomethine)esters Synthesis and Evaluation : A study explored the synthesis of biologically significant poly(azomethine)esters by reacting preformed phenols with chlorocarboxyl ferrocene. These polymers showed potential as antioxidants, cytotoxic agents, and DNA protectants, suggesting their applicability in pharmacological activities and as potential drug candidates (Gul et al., 2013).
Palladium Catalyzed C–H Arylation of Thioamides : Research on the enantioselective functionalization of the α-methylene C–H bonds in saturated aza-heterocycles, including azepanes, has been conducted. This process is crucial in drug discovery, as these N-heterocycles are common in bioactive compounds. The study demonstrates the effectiveness of chiral phosphoric acids in achieving high enantioselectivities and regioselectivity in these reactions (Jain et al., 2016).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-12-6-7-13(16)14(10-12)19-11-15(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZPJLUFSXJZDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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